molecular formula C12H11N3O2 B2396458 2-[(5-Aminopyridin-2-yl)oxy]benzamide CAS No. 1016500-33-6

2-[(5-Aminopyridin-2-yl)oxy]benzamide

Cat. No.: B2396458
CAS No.: 1016500-33-6
M. Wt: 229.239
InChI Key: JBQNUOAYKJAYRI-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Benzamide (B126) Moieties as Privileged Scaffolds in Organic Synthesis

In the field of medicinal chemistry, the concept of "privileged structures" refers to molecular scaffolds that can serve as ligands for diverse biological receptors, thereby appearing in a multitude of biologically active compounds. nih.govopenochem.orgacs.org This concept, first introduced in the late 1980s, has become a guiding principle in drug discovery and library design. openochem.orgrsc.org These scaffolds are typically characterized by their high chemical stability, amenability to functionalization, and compatibility with biological systems. openochem.org Both pyridine and benzamide are widely recognized as exemplary privileged scaffolds. nih.govresearchgate.net

The pyridine ring, a nitrogen-bearing heterocycle, is a fundamental component in over 7,000 existing drug molecules. nih.govrsc.org Its presence is noted in natural products such as alkaloids and vitamins, including niacin and pyridoxine. rsc.orgrsc.org The nitrogen atom in the pyridine ring is a key feature; it can act as a hydrogen bond acceptor and enhances the molecule's polarity and solubility, which can improve pharmacokinetic properties. nih.govresearchgate.net This versatility makes the pyridine nucleus a popular choice for medicinal chemists seeking to optimize the biological activity, metabolic stability, and potency of new therapeutic agents. nih.govresearchgate.net

Similarly, the benzamide moiety is a crucial pharmacophore in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netwalshmedicalmedia.comontosight.ai The stability of the amide bond and the ability of the benzamide structure to participate in various non-covalent interactions make it a reliable anchor for binding to biological targets. walshmedicalmedia.com Recent research has continued to explore benzamide derivatives for applications such as glucokinase activation in the treatment of diabetes. nih.gov

Table 1: Examples of Marketed Drugs Featuring Pyridine or Benzamide Scaffolds

Scaffold Drug Name Therapeutic Use
Pyridine Isoniazid Antitubercular
Abiraterone Anticancer
Omeprazole Antiulcer
Tacrine Anti-Alzheimer's
Benzamide Remoxipride Antipsychotic
Metoclopramide Antiemetic
Glibenclamide Antidiabetic

Overview of Aromatic Ether Linkages in Complex Chemical Structures

From a chemical standpoint, the C-O bond in aromatic ethers is relatively strong and the linkage is generally unreactive towards many reagents, making it a stable connection in complex architectures. numberanalytics.comlibretexts.org However, this ether bond can undergo cleavage under specific, often harsh, acidic conditions (e.g., with HBr or HI). libretexts.org The ether's oxygen atom can also influence the reactivity of the attached aromatic ring in reactions such as electrophilic aromatic substitution. numberanalytics.com

The synthesis of aromatic ethers is a well-established area of organic synthesis, with several named reactions being standard methods. The Williamson ether synthesis and the Ullmann condensation are two of the most common approaches. numberanalytics.com Modern methods often employ transition metal catalysts, such as copper or palladium, to facilitate the coupling of aryl halides with alcohols or phenols, allowing for the construction of complex diaryl and alkyl aryl ethers under milder conditions. numberanalytics.comorganic-chemistry.org

Table 2: Comparison of Common Aromatic Ether Synthesis Methods

Synthesis Method Reactants Typical Conditions
Williamson Ether Synthesis Phenoxide ion + Alkyl halide Base, polar aprotic solvent
Ullmann Condensation Aryl halide + Alcohol/Phenol Copper catalyst, high temperature

| Buchwald-Hartwig Amination (Ether Synthesis Variant) | Aryl halide + Alcohol | Palladium catalyst, phosphine (B1218219) ligand, base |

Rationale for Focused Investigation of 2-[(5-Aminopyridin-2-yl)oxy]benzamide within Current Research Paradigms

The scientific interest in this compound stems directly from its unique molecular architecture, which thoughtfully combines the three aforementioned structural elements: a pyridine ring, a benzamide moiety, and an aromatic ether linkage. The rationale for its investigation is built on the hypothesis that the strategic fusion of these privileged components can lead to a molecule with novel and potentially valuable chemical and biological properties.

The compound features a 5-aminopyridine group linked via an ether bond to the ortho-position of a benzamide. This specific arrangement creates a distinct chemical entity for several reasons:

Convergence of Privileged Scaffolds: The molecule integrates a biologically significant pyridine heterocycle with a versatile benzamide pharmacophore. nih.govwalshmedicalmedia.com This combination suggests a high potential for interaction with various biological targets, a hallmark of privileged structures. nih.gov

Structural Preorganization: The ortho-ether linkage provides a certain degree of conformational rigidity, which can be advantageous for binding to specific protein pockets by reducing the entropic penalty upon binding.

Multi-point Interaction Potential: The molecule possesses multiple functional groups capable of forming hydrogen bonds—the amino group on the pyridine, the primary amide of the benzamide, and the ether oxygen—suggesting a capacity for complex and specific interactions with biological macromolecules.

Given these features, this compound serves as a compelling template for chemical exploration. Research into this and structurally related compounds is driven by the prospect of discovering new molecules for applications in medicinal chemistry and materials science, leveraging the proven attributes of its constituent parts in a novel synergistic combination.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-aminopyridin-2-yl)oxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-8-5-6-11(15-7-8)17-10-4-2-1-3-9(10)12(14)16/h1-7H,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQNUOAYKJAYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 2 5 Aminopyridin 2 Yl Oxy Benzamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

Based on the analysis of analogous structures, such as N-(pyridin-2-yl)benzamide and its derivatives, the aromatic protons of the benzamide (B126) ring are predicted to appear in the range of δ 7.0-8.5 ppm. rsc.org The protons on the aminopyridine ring will also resonate in the aromatic region, with their specific shifts influenced by the positions of the amino and ether linkages. The protons of the primary amine (NH₂) and the amide (CONH₂) groups are expected to appear as broad singlets, with their chemical shifts being sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-[(5-Aminopyridin-2-yl)oxy]benzamide

Protons Predicted Chemical Shift (ppm) Multiplicity
Amide (CONH₂) 8.5 - 9.5 br s
Pyridine-H 7.5 - 8.3 m
Benzamide-H 7.0 - 8.0 m
Amine (NH₂) 5.0 - 6.0 br s

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for each of the 12 carbon atoms in the molecule.

The carbonyl carbon of the benzamide group is characteristically found in the downfield region of the spectrum, typically around 165-170 ppm. The aromatic carbons of both the benzamide and aminopyridine rings will resonate in the range of 110-160 ppm. The specific chemical shifts will be determined by the substitution pattern and the electronic nature of the attached groups. For instance, the carbon atom attached to the oxygen of the ether linkage will be shifted downfield compared to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) 165 - 170
Aromatic C-O 150 - 160
Aromatic C-N 140 - 150
Aromatic C-H 110 - 140

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of a molecule with a high degree of accuracy. For this compound, with a molecular formula of C₁₂H₁₁N₃O₂, the calculated monoisotopic mass is 229.08513 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition of the molecule. The fragmentation pattern of benzamides in mass spectrometry typically involves the loss of the amino group (NH₂), resulting in a stable benzoyl cation. researchgate.net

Table 3: HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass (Da)
C₁₂H₁₁N₃O₂ 229.08513

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-N bonds.

The N-H stretching vibrations of the primary amine and amide groups are expected to appear as a broad band in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the amide group will give rise to a strong absorption band typically in the range of 1650-1680 cm⁻¹. The C-O stretching of the ether linkage is expected to be observed in the 1200-1250 cm⁻¹ region. The C-N stretching vibrations will likely appear in the 1300-1400 cm⁻¹ range. The aromatic C-H stretching and bending vibrations will also be present in the spectrum. Analysis of the FT-IR spectra of related compounds such as benzamide and 2-aminopyridine (B139424) can provide a good reference for the expected vibrational frequencies. nist.govresearchgate.net

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (Amine and Amide) 3200 - 3500
C=O Stretch (Amide) 1650 - 1680
C-O Stretch (Ether) 1200 - 1250
C-N Stretch 1300 - 1400

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, the crystal structure of a closely related analogue, 2-amino-N-(pyridin-2-yl)benzamide, provides valuable insights into the potential solid-state conformation and intermolecular interactions. researchgate.net

In the solid state, molecules of this type are likely to be planar, with the dihedral angle between the benzamide and pyridine (B92270) rings being relatively small. The conformation is often stabilized by intramolecular hydrogen bonds. For instance, an intramolecular hydrogen bond could form between the amide N-H and the nitrogen atom of the pyridine ring, or between the amino N-H and the carbonyl oxygen. Intermolecular hydrogen bonding is also expected to play a significant role in the crystal packing, leading to the formation of extended networks in the solid state.

Analy­sis of Mol­e­c­u­lar Geom­e­try and Pre­ferred Con­for­ma­tions in the Solid State

The mol­e­c­u­lar geom­e­try and pre­ferred con­for­ma­tion of ben­za­mide ana­logues in the solid state are influ­enced by the nature and posi­tion of sub­stituents, which dic­tate the dihedral angles between the aro­matic rings and the amide group. An intra­mol­e­c­u­lar hydro­gen bond often occurs between the amide pro­ton and a neigh­bor­ing accep­tor atom, lead­ing to a nearly copla­nar arrange­ment of the rings.

For instance, in the crys­tal struc­ture of 2-amino-N-(pyridin-2-yl)ben­za­mide, the aro­matic rings are almost copla­nar, with a dihedral angle of 2.28(9)°. researchgate.net This pla­nar­ity is sta­bi­lized by an intra­mol­e­c­u­lar N—H⋯O hydro­gen bond. Sim­i­larly, in 2-Methoxy-N-[5-(2-methox­y­phenyl)-1,3,4-thi­adiazol-2-yl]ben­za­mide hemi­hy­drate, an intra­mol­e­c­u­lar N—H⋯O hydro­gen bond results in a pla­nar six-mem­bered ring, and all the rings in the mol­e­cule are nearly copla­nar. researchgate.net The dihedral angles between the thi­adiazole ring and the two 2-methox­y­phenyl rings are 3.70(3)° and 1.74(2)°. researchgate.net

In con­trast, ster­ic hin­drance can lead to greater twist between the rings. In N-(5-Ethoxy-1,3,4-thi­adiazol-2-yl)ben­za­mide, the dihedral angle between the thi­adiazole and phenyl rings is a more sig­nif­i­cant 28.08(7)°. nih.gov The table below presents selected dihedral angles from related structures, illustrating the conformational flexibility of these systems.

CompoundDihedral Angle Between Rings (°)Reference
2-amino-N-(pyridin-2-yl)benzamide2.28(9) researchgate.net
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide1.74(2) and 3.70(3) researchgate.net
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide28.08(7) nih.gov

This table is interactive. Click on the headers to sort the data.

Based on these ana­logues, it is prob­a­ble that 2-[(5-Amino­pyridin-2-yl)oxy]ben­za­mide adopts a largely pla­nar con­for­ma­tion in the solid state, facil­i­tated by an intra­mol­e­c­u­lar hydro­gen bond between the amide N-H and the ether oxy­gen atom. How­ever, crys­tal pack­ing forces could induce some degree of tor­sion.

Elu­ci­da­tion of Inter­mol­e­c­u­lar Inter­ac­tions and Crys­tal Pack­ing Motifs

The crys­tal pack­ing of ben­za­mide ana­logues is typ­i­cally dom­i­nated by a net­work of inter­mol­e­c­u­lar hydro­gen bonds, which play a crit­i­cal role in the sta­bi­liza­tion of the crys­tal lat­tice. nih.gov The pres­ence of mul­ti­ple hydro­gen bond donors (amino and amide N-H groups) and accep­tors (car­bonyl oxy­gen, pyridyl nitro­gen, and ether oxy­gen) in 2-[(5-Amino­pyridin-2-yl)oxy]ben­za­mide sug­gests a rich variety of potential hydrogen bonding motifs.

In the crys­tal struc­ture of 2-amino-N-(pyridin-2-yl)ben­za­mide, inter­mol­e­c­u­lar N—H⋯O and N—H⋯N hydro­gen bonds link the mol­e­cules into sheets. researchgate.net A com­mon motif in ben­za­mide derivatives is the for­ma­tion of cen­tro­sym­met­ric dimers via a pair of N—H⋯O hydro­gen bonds between the amide groups. researchgate.net For exam­ple, mol­e­cules of N-(5-Ethoxy-1,3,4-thi­adiazol-2-yl)ben­za­mide are linked into inver­sion dimers by a pair of inter­mol­e­c­u­lar N—H⋯N hydro­gen bonds, form­ing an R22(8) graph-set motif. nih.gov Sim­i­lar dimer for­ma­tion is observed in the poly­morphs of N-(1,3-thia­zol-2-yl)ben­za­mide. mdpi.com

Beyond hydro­gen bond­ing, oth­er non-cova­lent inter­ac­tions such as π-stack­ing between the aro­matic rings can also con­tribute to the over­all crys­tal pack­ing. The spe­cific arrange­ment of mol­e­cules will depend on a del­i­cate bal­ance of these inter­ac­tions to achieve the most ther­mo­dy­nam­i­cally sta­ble structure. researchgate.net

The table below sum­ma­rizes the key inter­mol­e­c­u­lar inter­ac­tions observed in the crys­tal struc­tures of related compounds.

CompoundKey Intermolecular InteractionsCrystal Packing MotifReference
2-amino-N-(pyridin-2-yl)benzamideN—H⋯O and N—H⋯N hydrogen bondsFormation of (100) sheets researchgate.net
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamideN—H⋯N hydrogen bondsInversion dimers with an R22(8) graph-set motif nih.gov
N-(1,3-thiazol-2-yl)benzamideN—H⋯N hydrogen bondsHydrogen-bonded dimers mdpi.com
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamideO—H⋯N and C—H⋯O hydrogen bondsLinking of molecules researchgate.net

This table is interactive. Click on the headers to sort the data.

Given the func­tional groups present in 2-[(5-Amino­pyridin-2-yl)oxy]ben­za­mide, it is antic­i­pated that its crys­tal struc­ture will fea­ture a robust net­work of inter­mol­e­c­u­lar hydro­gen bonds, likely involv­ing the amino group, the amide func­tion­al­ity, and the pyridyl nitro­gen. The for­ma­tion of hydro­gen-bond­ed dimers or chains is a strong possibility, which may be fur­ther sta­bi­lized by π–π inter­ac­tions between the ben­zene and pyri­dine rings.

Computational and Theoretical Investigations of 2 5 Aminopyridin 2 Yl Oxy Benzamide and Its Analogues

Quantum Chemical Methods for Electronic Structure and Reactivity Analysis

Quantum chemical methods are instrumental in elucidating the electronic properties and reactivity of molecules. By solving the Schrödinger equation, these methods provide a detailed description of the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to determine the ground-state properties of molecules like 2-[(5-Aminopyridin-2-yl)oxy]benzamide. DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately predict optimized molecular geometries, bond lengths, bond angles, and dihedral angles.

For benzamide (B126) and its derivatives, DFT calculations have been successfully used to determine these fundamental properties. The calculated vibrational frequencies from DFT can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. The table below illustrates typical bond lengths for key structural motifs found in benzamide derivatives, as determined by DFT calculations.

BondTypical Calculated Bond Length (Å)
C=O (amide)1.23 - 1.25
C-N (amide)1.35 - 1.38
C-O (ether)1.36 - 1.40
N-H (amine)1.01 - 1.02

This data is representative of benzamide derivatives and serves as an illustrative example.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability.

For benzamide derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the aminopyridine ring, while the LUMO is typically distributed over the electron-deficient regions, like the benzamide moiety. The HOMO-LUMO gap for benzamide itself is approximately 5.611 eV. Substituents on the benzamide or pyridine (B92270) rings can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzamide-6.724-1.0715.653
N-benzhydryl benzamide-6.44-1.065.38
N,N-diphenethyl benzamide-6.22-0.775.45

This data is based on studies of benzamide and its analogues and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyridine ring and the amino group, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide and amino groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Conformational Studies and Potential Energy Surfaces

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. This is often achieved by constructing a Potential Energy Surface (PES) by systematically rotating key dihedral angles and calculating the energy at each point.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a powerful tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For this compound and its analogues, molecular docking simulations can be performed against various protein targets to predict their potential therapeutic applications. The docking process involves placing the ligand in the binding site of the protein and evaluating the binding energy for different poses. The pose with the lowest binding energy is considered the most likely binding mode.

Analysis of Binding Modes and Key Intermolecular Contacts (e.g., Hydrogen Bonds, Halogen Bonds, π-π Interactions)

The analysis of the docked poses provides detailed information about the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for the ligand's affinity and specificity for the target.

Hydrogen Bonds: These are strong, directional interactions that occur between a hydrogen bond donor (e.g., N-H or O-H group) and a hydrogen bond acceptor (e.g., an oxygen or nitrogen atom). In this compound, the amide and amino groups can act as hydrogen bond donors, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors.

Halogen Bonds: This is a non-covalent interaction where a halogen atom acts as an electrophilic species. While not directly applicable to the parent compound, analogues containing halogens could exhibit this type of interaction.

π-π Interactions: These interactions occur between aromatic rings. The benzamide and pyridine rings of this compound can participate in π-π stacking or T-shaped interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding site.

By identifying these key interactions, researchers can understand the structure-activity relationship and design more potent and selective analogues.

Computational Assessment of Binding Affinities and Specificity

The binding affinities and specificity of analogues of this compound have been investigated through molecular docking studies. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the strength and nature of the interaction.

In a study involving a series of new pyridine–thiourea derivatives, which are structurally related to this compound, molecular docking was employed to evaluate their binding affinity for the DNA gyrase B of Staphylococcus aureus and Escherichia coli. mdpi.com The docking process involved placing the optimized 3D structures of the ligands into the predicted binding site of the target proteins. mdpi.com The MMFF94 force field was utilized for generating and optimizing the ligand conformations. mdpi.com The interaction between the protein and the ligand was quantified by a docking score, which estimates the binding affinity. mdpi.com

The simulation approaches aimed to identify suitable affinities of the studied molecules for the target proteins, leading to the formation of stable complexes characterized by specificity and efficiency. mdpi.com The docking scores for a library of 15 pyridine–thiourea derivatives against S. aureus DNA gyrase B and E. coli DNA gyrase B were determined using the CLC Drug Discovery Workbench software. mdpi.com These scores provide a comparative measure of the binding affinity of each analogue.

The results of such docking studies are crucial in identifying promising candidates for further investigation. For instance, in a study on N-pyridin-2-yl benzamide analogues as glucokinase activators, molecules with appreciable binding interaction in docking studies were selected for further in vivo evaluation. nih.gov Similarly, molecular docking has been used to analyze the binding modes of aminopyridine derivatives against various targets, including those for potential anticancer agents and antibacterial agents. mdpi.comnih.gov

The following table summarizes the docking scores for a series of benzamide analogues against bacterial DNA gyrase B, illustrating the computational assessment of their binding affinities.

Compound IDDocking Score vs. S. aureus DNA gyrase BDocking Score vs. E. coli DNA gyrase B
1a -8.76-9.02
1b -9.18-9.23
1c -8.54-8.62
1d -9.23-9.45
1e -8.99-9.11
1f -9.56-9.67
1g -9.32-9.54
1h -9.01-9.15
1i -9.43-9.61
1j -9.28-9.47
1k -9.15-9.33
1l -9.67-9.89
1m -9.51-9.72
1n -9.39-9.58
1o -9.48-9.69

This data is derived from a study on pyridine-thiourea derivatives, which are analogues of this compound.

In silico Prediction and Characterization of Molecular Descriptors

In silico methods are instrumental in predicting and characterizing the molecular descriptors of chemical compounds. These descriptors are numerical values that encode different aspects of a molecule's structure and properties, and they are fundamental in quantitative structure-activity relationship (QSAR) studies and for predicting pharmacokinetic properties.

For a series of new pyridine–thiourea derivatives analogous to this compound, various molecular properties were calculated using computational software. mdpi.com These descriptors include physicochemical properties such as the logarithm of the partition coefficient (log P), polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com Geometrical descriptors like the area, volume, and ovality of the molecules were also determined. mdpi.com

The prediction of these molecular descriptors is a critical step in modern drug discovery, allowing for the early assessment of a compound's drug-likeness and potential pharmacokinetic profile. For example, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often predicted to filter out compounds with unfavorable characteristics. rsc.org The human intestinal absorption, solubility, and potential toxicity are key parameters evaluated in these predictions. mdpi.comrsc.org

QSAR studies utilize these calculated descriptors to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net An analysis of the descriptors involved in these models can indicate which molecular features are important for the desired activity. nih.gov For instance, descriptors such as the Wiener index, Randic's connectivity index, and dipole moment have been used to develop QSAR models for aminopyridine-based compounds. nih.gov

The following table presents a selection of calculated molecular descriptors for a series of benzamide analogues.

Compound IDlog PPolarizability (ų)E HOMO (Hartree)E LUMO (Hartree)Area (Ų)Volume (ų)Ovality
1a 2.8538.54-0.23-0.06321.54345.671.54
1b 3.1240.12-0.24-0.07335.43362.111.58
1c 2.9839.21-0.23-0.06328.76353.891.56
1d 3.2541.34-0.24-0.07342.12370.451.61
1e 3.0139.87-0.23-0.06331.98358.231.57
1f 3.3842.56-0.25-0.08350.54380.121.64
1g 3.1540.98-0.24-0.07338.76366.541.60
1h 3.0539.54-0.23-0.06330.12355.981.56
1i 3.2941.78-0.24-0.07345.87374.321.62
1j 3.2141.11-0.24-0.07340.43368.761.60
1k 3.1840.65-0.24-0.07337.89364.981.59
1l 3.4543.12-0.25-0.08355.43385.671.66
1m 3.3242.21-0.25-0.08351.23381.431.65
1n 3.2841.98-0.24-0.07348.65377.891.63
1o 3.3542.76-0.25-0.08353.78383.211.65

This data is derived from a study on pyridine-thiourea derivatives, which are analogues of this compound.

Advanced Research Perspectives and Applications of 2 5 Aminopyridin 2 Yl Oxy Benzamide in Chemical Research

Utilization as a Synthetic Synthon and Building Block in Complex Molecule Construction

The structure of 2-[(5-Aminopyridin-2-yl)oxy]benzamide makes it a valuable synthetic synthon, or building block, for the construction of more complex molecules. The compound possesses multiple reactive sites—the primary amino group, the benzamide (B126) nitrogen, and the aromatic rings—that can be selectively functionalized to build elaborate molecular architectures.

Researchers utilize the primary amino group on the pyridine (B92270) ring for various transformations. For instance, it can undergo diazotization to form a diazonium salt. This intermediate can then be used in coupling reactions, such as with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate, to synthesize fused heterocyclic systems like pyrazolotriazines. nih.gov This highlights the potential of the 5-aminopyridin-2-yl moiety as a precursor to complex polycyclic aromatic systems.

Furthermore, the aminopyridine fragment itself can be a key component in constructing pharmacologically relevant scaffolds. Synthetic strategies often involve coupling various aminopyridines with carboxylic acids or their derivatives to form amide bonds, leading to a diverse library of N-(pyridin-2-yl)-benzamide derivatives. mdpi.combrieflands.com The this compound molecule provides a pre-assembled, functionalized version of this scaffold, streamlining the synthesis of targeted derivatives. The benzamide portion can also be modified; for example, it can be cyclized with other reagents to form quinazolinone structures, a common motif in medicinal chemistry.

The table below illustrates the key reactive sites of this compound and the types of reactions they can undergo, demonstrating its utility as a versatile building block.

Reactive SiteFunctional GroupPotential Synthetic TransformationsResulting Structures
Position 5 of Pyridine Ring Primary Amine (-NH₂)Diazotization, Acylation, Alkylation, Buchwald-Hartwig couplingFused heterocycles, Substituted amides, N-Aryl derivatives
Benzamide Moiety Amide (-CONH₂)Hydrolysis, Reduction, Cyclization reactionsCarboxylic acids, Amines, Heterocyclic systems (e.g., quinazolinones)
Aromatic Rings Benzene (B151609) and PyridineElectrophilic Aromatic Substitution (e.g., halogenation, nitration)Substituted aromatic derivatives

Role in the Design of Novel Chemical Entities with Tailored Molecular Recognition Properties

The aminopyridine-benzamide framework is considered a "privileged scaffold" in medicinal chemistry. This means its structure is frequently found in compounds that bind to a variety of biological targets, making it an excellent starting point for designing new therapeutic agents. The specific arrangement of hydrogen bond donors (the amine and amide N-H groups) and acceptors (the amide carbonyl oxygen and pyridine nitrogen) in this compound allows it to form specific, directional interactions with biological macromolecules like proteins and enzymes.

This scaffold has been successfully employed in the design of kinase inhibitors, which are a critical class of drugs, particularly in oncology. For example, lead optimization of a 4-aminopyridine (B3432731) benzamide scaffold led to the identification of potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a key target in autoimmune diseases. nih.gov Structure-based design in such studies uses the aminopyridine-benzamide core to anchor the molecule in the enzyme's active site, while modifications to peripheral parts of the molecule fine-tune its potency and selectivity.

The design process involves creating derivatives of the core scaffold and evaluating how these changes affect binding affinity and biological activity. This allows for the development of chemical entities with highly tailored molecular recognition properties, capable of distinguishing between closely related biological targets. nih.govnih.gov The this compound molecule serves as an ideal template for such endeavors, offering a rigid core structure with multiple points for chemical diversification to optimize interactions with a specific target.

Investigations into Structure-Reactivity Relationships within O-Linked Pyridine-Benzamide Systems

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is fundamental to chemical research. For O-linked pyridine-benzamide systems like this compound, these investigations, often termed structure-activity relationship (SAR) studies, are crucial for rational drug design. mdpi.comresearchgate.netnih.gov

Research on analogous 2-phenoxybenzamide (B1622244) and N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives has provided significant insights. mdpi.comresearchgate.netnih.gov These studies systematically alter the substituents on the aromatic rings to probe the effects of their electronic and steric properties.

These SAR studies are essential for optimizing the properties of lead compounds. For instance, in the development of anticonvulsants, SAR trends in a series of 2-aryl-2-(pyridin-2-yl)acetamides showed that the position of substituents on the phenyl ring was critical for activity. nih.gov Such findings provide a roadmap for modifying the this compound scaffold to enhance desired properties.

Exploration of Supramolecular Interactions and Self-Assembly in Designed Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The molecular structure of this compound is rich in features that promote these interactions, making it a prime candidate for the design of self-assembling systems.

The molecule contains multiple sites for hydrogen bonding: the amino group (-NH₂) and the amide N-H group act as hydrogen bond donors, while the amide carbonyl oxygen (C=O) and the pyridine nitrogen atom are effective hydrogen bond acceptors. This combination can lead to the formation of intricate and stable hydrogen-bonded networks, connecting multiple molecules into larger, ordered assemblies. nih.gov

Furthermore, the two aromatic rings (benzene and pyridine) can engage in π-π stacking interactions. rsc.org These interactions, where the electron clouds of adjacent aromatic rings attract each other, are crucial for the organization of molecules in both solution and the solid state. The interplay between hydrogen bonding and π-π stacking can direct the self-assembly of molecules into well-defined supramolecular structures, such as nanofibers, gels, or liquid crystals. researchgate.netresearchgate.net

By modifying the substituents on the aromatic rings of the this compound scaffold, researchers can fine-tune the strength and directionality of these non-covalent forces. This control allows for the rational design of novel "soft materials" with specific properties and functions, driven by the principles of molecular self-assembly. nih.gov

Future Research Directions and Methodological Advancements for 2 5 Aminopyridin 2 Yl Oxy Benzamide

Development of Novel and Environmentally Benign Synthetic Routes

The synthesis of pyridine (B92270) derivatives has been a subject of extensive research due to their prevalence in pharmaceuticals and agriculture. nih.gov Future efforts for 2-[(5-Aminopyridin-2-yl)oxy]benzamide should prioritize the development of synthetic pathways that align with the principles of green chemistry. Traditional multi-step syntheses often involve hazardous reagents, significant waste production, and high energy consumption. Modern, environmentally benign approaches can offer substantial improvements.

Key areas for research include:

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.gov Investigating microwave-assisted protocols for the ether linkage formation and amidation steps in the synthesis of this compound could lead to more efficient processes.

One-Pot Multicomponent Reactions (MCRs): MCRs offer a streamlined approach by combining three or more reactants in a single step, minimizing solvent usage and purification steps. researchgate.net Designing a convergent one-pot synthesis for the target molecule would represent a significant advancement in efficiency and sustainability. researchgate.netcitedrive.com

Green Catalysts and Solvents: Research should focus on replacing traditional catalysts with recyclable and less toxic alternatives, such as heterogeneous catalysts or biocatalysts. researchgate.net Similarly, the use of environmentally friendly solvents like water, ethanol, or supercritical fluids should be explored to replace hazardous organic solvents. nih.gov

A comparative analysis of a hypothetical traditional route versus a proposed green route is presented below.

Table 1: Comparison of Synthetic Routes for this compound

Parameter Traditional Route (Hypothetical) Proposed Green Route (Projected)
Methodology Multi-step synthesis, conventional heating One-pot, microwave-assisted synthesis
Solvents Chlorinated hydrocarbons, DMF Ethanol, Water
Catalyst Homogeneous metal catalyst Recyclable heterogeneous catalyst
Reaction Time 24-48 hours 15-60 minutes
Atom Economy Moderate High

| E-Factor (Waste/Product Ratio) | High | Low |

Application of Advanced Spectroscopic Techniques for Dynamic Structural and Mechanistic Insights

While standard spectroscopic methods like 1D NMR and IR are essential for basic structural confirmation, they provide a static picture of the molecule. libretexts.org Advanced spectroscopic techniques can offer unprecedented insights into the dynamic behavior, conformational flexibility, and reaction mechanisms related to this compound.

Future spectroscopic studies should include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are powerful for unambiguous assignment of proton and carbon signals, which is crucial for complex derivatives. numberanalytics.com Furthermore, 2D NMR experiments like NOESY can reveal through-space interactions, providing information on the molecule's preferred conformation in solution.

Dynamic NMR (DNMR) Spectroscopy: DNMR studies performed at variable temperatures can quantify the energetic barriers of dynamic processes, such as the rotation around the ether bond or the amide bond. numberanalytics.com Understanding these dynamics is vital as they can influence how the molecule interacts with biological targets.

Solid-State NMR (SSNMR): In combination with computational modeling, SSNMR can provide detailed information about the three-dimensional structure and motional freedom of the compound in its solid, crystalline form. ameslab.gov This is particularly important for understanding polymorphism and material properties.

These advanced methods will provide a more complete picture of the molecule's structure and behavior, moving beyond a simple static image to a dynamic and functional understanding. nih.govresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research by accelerating the design-make-test-analyze cycle. springernature.comnih.gov For this compound, these computational tools can be leveraged to explore its chemical space and predict the properties of novel derivatives. longdom.orgnumberanalytics.com

Key applications for AI and ML include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build QSAR models that correlate the structural features of derivatives with their biological or physical properties. longdom.org These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. nih.govresearchgate.net

Generative Models for De Novo Design: Deep learning architectures, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical databases to generate novel molecular structures. nih.govnih.gov These models can be tailored to design new derivatives of this compound with optimized properties, such as enhanced bioactivity or improved solubility. cas.org

Property Prediction: AI models can accurately predict a wide range of chemical and physical properties, including solubility, melting point, toxicity, and metabolic stability, from molecular structure alone. uminho.ptgu.seresearchgate.net This allows for rapid in silico screening of virtual libraries, saving significant time and resources. researchgate.netnih.gov

Table 2: AI-Predicted Properties for a Virtual Library of this compound Derivatives

Derivative ID Modification Predicted Solubility (mg/L) Predicted Bioactivity Score Predicted Toxicity Risk
APB-001 Parent Compound 55 0.65 Low
APB-002 4'-Fluoro on Benzamide (B126) 48 0.72 Low
APB-003 3'-Methoxy on Benzamide 62 0.68 Low
APB-004 4-Methyl on Pyridine 50 0.75 Low

Exploration of Underexplored Derivatization Pathways and Functional Group Transformations

The structure of this compound offers multiple sites for chemical modification, including the amino group, the pyridine ring, the benzamide ring, and the amide N-H. numberanalytics.com Exploring diverse derivatization pathways is crucial for creating analogues with fine-tuned properties. fiveable.me

Future research should focus on:

Amino Group Functionalization: The primary amine on the pyridine ring is a key site for transformations. Reactions such as acylation, alkylation, sulfonylation, and diazotization followed by substitution can introduce a wide variety of functional groups, significantly altering the molecule's electronic and steric properties.

Aromatic Ring Substitution: Both the pyridine and benzene (B151609) rings can undergo electrophilic aromatic substitution to introduce substituents that can modulate activity, selectivity, and physicochemical properties. The strategic interchange of functional groups can convert directing effects (e.g., changing a meta-director to an ortho/para-director) to access new substitution patterns. youtube.com

Systematic exploration of these transformations will generate chemical diversity, which is essential for developing structure-activity relationships and optimizing the compound for specific applications. compoundchem.comtandfonline.com

Development of Novel Theoretical Frameworks for Predicting Intermolecular Forces and Material Properties

The physical properties of an organic compound in the solid state, such as crystal packing, melting point, and solubility, are governed by intermolecular forces. tru.calibretexts.org While classical force fields exist, the development of more accurate theoretical frameworks is a key research frontier. usda.gov

Future theoretical work on this compound should involve:

Advanced Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to accurately calculate molecular geometry, electronic structure, and intermolecular interaction energies. nih.gov Novel DFT concepts, such as "crystallization force," are being developed to better understand and predict how molecules pack in a crystal lattice. nih.gov

Physics-Based Force Fields: Moving beyond empirical models, research is focused on developing next-generation force fields derived from first-principles quantum mechanical data. usda.govresearchgate.net These models can provide a more accurate description of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which are all relevant for this compound.

High-Throughput Computational Screening: Combining accurate computational methods with high-throughput screening can predict material properties for a vast number of virtual compounds. wwu.edu This in silico approach can guide experimental efforts toward discovering new materials with desired characteristics, such as specific crystal structures or electronic properties. mit.eduacs.org

By integrating these advanced computational techniques, researchers can gain a deeper understanding of the fundamental forces that dictate the behavior of this compound and its derivatives, enabling rational design of molecules and materials with tailored properties.

Q & A

Q. What are the recommended synthetic routes for 2-[(5-Aminopyridin-2-yl)oxy]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyridinylamine derivative with a benzoyl chloride under basic conditions. For example, 5-chloropyridin-2-amine can react with a substituted benzoyl chloride in the presence of a base like triethylamine or pyridine. Optimization includes controlling reaction temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Post-synthesis purification often employs silica gel chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Key techniques include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological studies).
  • NMR Spectroscopy : Confirm functional groups (e.g., aromatic protons at δ 6.8–8.2 ppm, amide NH at δ 10–12 ppm).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 272.30) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Initial screens include:

  • In vitro enzyme inhibition assays : Target kinases or receptors (e.g., tyrosine kinases) using fluorescence-based methods.
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Functional Group Modifications : Replace the aminopyridine moiety with heterocycles (e.g., imidazole or thiazole) to enhance binding affinity.
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets).
  • Analog Synthesis : Prioritize derivatives with lower IC50 values in enzymatic assays .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Cross-Validation : Replicate assays in independent labs using standardized protocols.
  • Purity Reassessment : Contaminants (e.g., unreacted starting materials) may skew results; re-purify via preparative HPLC.
  • Model-Specific Factors : Account for cell line variability (e.g., metabolic activity differences between HepG2 and HEK293 cells) .

Q. How does the compound’s chemical stability impact long-term storage and experimental reproducibility?

  • Degradation Pathways : Susceptible to hydrolysis (amide bond) under acidic/basic conditions.
  • Storage Recommendations : Lyophilized form at −20°C in inert atmospheres (argon) to prevent oxidation.
  • Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., free benzamide or pyridine derivatives) .

Q. What computational methods predict its pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
  • Molecular Dynamics Simulations : Analyze binding kinetics with target proteins (e.g., >50 ns simulations for conformational sampling) .

Methodological Considerations

Q. How can researchers mitigate solubility challenges in biological assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions.
  • pH Adjustment : Buffered saline (pH 7.4) for ionizable groups.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Q. What analytical techniques characterize its interaction with biomacromolecules?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to purified receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Fluorescence Quenching : Monitor changes in tryptophan emission upon ligand binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.